4-(4-Fluorobenzyl)morpholine is a chemical compound with the molecular formula C12H14FNO, featuring a morpholine ring substituted with a 4-fluorobenzyl group. This compound is significant in organic chemistry and pharmaceutical development due to its potential biological activities and applications as an intermediate in the synthesis of various pharmaceuticals.
4-(4-Fluorobenzyl)morpholine belongs to the class of morpholine derivatives, which are cyclic amines known for their diverse biological activities. It is categorized under organic compounds due to its carbon-based structure and is further classified as a fluorinated compound due to the presence of a fluorine atom in its molecular structure. The compound can be synthesized through various methods, primarily involving the reaction of 4-fluorobenzyl chloride with morpholine.
The synthesis of 4-(4-Fluorobenzyl)morpholine typically involves the following steps:
One method described involves the direct reaction of 4-fluorobenzyl chloride with morpholine under basic conditions, which leads to the formation of 4-(4-Fluorobenzyl)morpholine with good yields .
4-(4-Fluorobenzyl)morpholine participates in various chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for 4-(4-Fluorobenzyl)morpholine involves its interaction with specific biological targets, such as enzymes or receptors. The presence of the fluorobenzyl group enhances binding affinity to these targets, potentially influencing their activity.
Research indicates that compounds with similar structures may act as enzyme inhibitors or modulators by fitting into active sites and altering enzymatic functions. This characteristic makes them valuable in drug development, particularly for targeting specific pathways in disease processes .
These properties make 4-(4-Fluorobenzyl)morpholine suitable for various laboratory applications, including organic synthesis and pharmaceutical formulations .
4-(4-Fluorobenzyl)morpholine has several notable applications in scientific research:
Morpholine (1-oxa-4-azacyclohexane) emerged as a commercially available heterocycle in the United States in 1935 and has since evolved into a privileged scaffold in medicinal chemistry due to its versatile physicochemical and pharmacological properties [1] [6]. This six-membered ring containing nitrogen and oxygen atoms features a distinctive chair-like conformation that enables optimal spatial positioning of substituents for target engagement [5]. By 2003, over 100 approved drugs incorporated the morpholine ring, spanning therapeutic areas including oncology, infectious diseases, and central nervous system disorders [2] [4]. The moiety’s utility stems from three key attributes: (1) its oxygen and nitrogen atoms facilitate hydrogen bonding with biological targets; (2) its moderate basicity (pKa ~8.4) enhances water solubility of lipophilic scaffolds at physiological pH; and (3) its metabolic vulnerability allows controlled clearance via oxidation to nontoxic derivatives [1] [6]. Notable examples include the antidepressant reboxetine (selective norepinephrine reuptake inhibitor), the antibacterial levofloxacin (DNA gyrase inhibitor), and the anticancer agent gefitinib (EGFR kinase inhibitor), where morpholine contributes critically to target affinity and pharmacokinetic optimization [2] [4].
Table 1: Representative Morpholine-Containing Clinical Drugs [2] [4] [6]
Drug Name | Therapeutic Category | Biological Target | Role of Morpholine |
---|---|---|---|
Reboxetine | Antidepressant | Norepinephrine transporter | Enhances BBB penetration; scaffold orientation |
Levofloxacin | Antibacterial | DNA gyrase/topoisomerase IV | Solubility enhancement; bacterial permeation |
Gefitinib | Anticancer | Epidermal Growth Factor Receptor (EGFR) | Binding pocket interactions; metabolic stability |
Aprepitant | Antiemetic | Neurokinin-1 receptor | Conformational stabilization |
Finafloxacin | Antibacterial | DNA gyrase | Improved tissue distribution |
The strategic incorporation of fluorinated benzyl groups, particularly the 4-fluorobenzyl moiety, represents a cornerstone in modern bioactive molecule design due to fluorine’s unique physicochemical effects [4] [6]. The 4-fluorobenzyl group combines aromatic hydrophobicity with the electronic influence of fluorine, which: (1) enhances membrane permeability via increased lipophilicity (log P); (2) improves metabolic stability by resisting oxidative degradation; and (3) modulates binding affinity through electron-withdrawing effects and orthogonal dipoles [4] [5]. In kinase inhibitors, the fluorine atom frequently engages in critical halogen bonds with backbone carbonyls or conserved residues like hinge-region methionines [4]. For instance, in phosphoinositide 3-kinase (PI3K) inhibitors, 4-fluorobenzyl-morpholine derivatives exhibit amplified potency due to fluorine-mediated interactions with the ATP-binding pocket [4]. Additionally, fluorine’s impact on pKa and conformational behavior enables precise tuning of drug-receptor interactions, particularly in Central Nervous System targets where optimized blood-brain barrier (BBB) penetration is essential [5]. Empirical data demonstrate that fluorinated analogs typically show 2-10 fold enhanced potency over non-fluorinated counterparts in enzyme inhibition assays [4] [6].
Table 2: Impact of Fluorination on Pharmacological Properties [4] [5] [6]
Compound Type | log P | Metabolic Half-life (hr) | Target Affinity (IC₅₀, nM) | BBB Permeability (PAMPA, nm/s) |
---|---|---|---|---|
Benzyl-morpholine | 1.8 | 1.2 | 520 | 2.1 |
4-Fluorobenzyl-morpholine | 2.3 | 3.8 | 85 | 8.7 |
4-Chlorobenzyl-morpholine | 2.9 | 4.1 | 110 | 9.2 |
4-(4-Fluorobenzyl)morpholine (CAS 112914-13-3; C₁₁H₁₄FNO; MW 195.24 g/mol) has emerged as a structurally optimized pharmacophore combining morpholine’s favorable pharmacokinetics with fluorine’s electronic and steric advantages [7] [8]. The compound features a morpholine ring tethered to a fluorophenylmethyl group at the nitrogen atom, creating a hybrid scaffold with balanced amphiphilicity [7]. Its molecular formula (validated via high-resolution mass spectrometry) and structural features (confirmed by ¹H/¹³C NMR) include: (1) a downfield-shifted benzylic methylene signal at δ 3.58 ppm; (2) fluorine-induced ortho-proton deshielding; and (3) characteristic morpholine ring proton multiplet at δ 2.45–3.40 ppm [7] [8]. Physicochemical profiling reveals a calculated log P of 2.3, polar surface area of 12.5 Ų, and H-bond acceptor/donor counts of 2/0, indicating inherent BBB permeability potential [5] [8].
In targeted drug discovery, this scaffold serves dual roles:
Table 3: Physicochemical Profile of 4-(4-Fluorobenzyl)morpholine [7] [8]
Property | Value/Descriptor | Methodology |
---|---|---|
CAS Registry Number | 112914-13-3 | Chemical Abstracts Service |
Molecular Formula | C₁₁H₁₄FNO | High-resolution mass spectrometry |
Molecular Weight | 195.24 g/mol | Calculated from formula |
SMILES Notation | FC1=CC=C(CN2CCOCC2)C=C1 | Canonical representation |
Log P (Partition Coefficient) | 2.3 | Computational prediction (XLogP3) |
Hydrogen Bond Acceptors | 2 | Structural analysis |
Hydrogen Bond Donors | 0 | Structural analysis |
Rotatable Bonds | 2 | Conformational analysis |
Topological Polar Surface Area | 12.5 Ų | Computational calculation |
Boiling Point | Not determined (decomposes) | Experimental observation |
Storage Stability | 2-8°C under inert atmosphere | Material safety assessment |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: